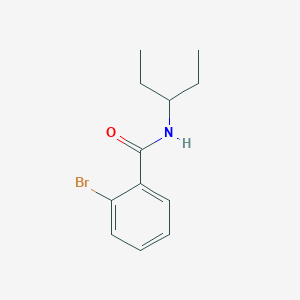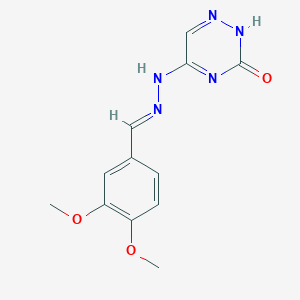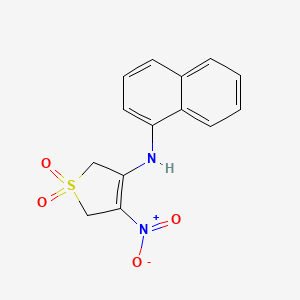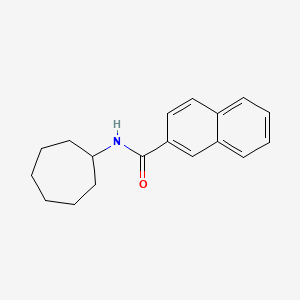
2-bromo-N-(1-ethylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(1-ethylpropyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has shown promising results in various biological and biochemical studies. In
Applications De Recherche Scientifique
2-bromo-N-(1-ethylpropyl)benzamide has shown potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and biochemistry. This compound has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, this compound has been shown to exhibit biological activity, making it a potential candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(1-ethylpropyl)benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in cellular processes, such as protein synthesis and DNA replication. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
2-bromo-N-(1-ethylpropyl)benzamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, suggesting its potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-(1-ethylpropyl)benzamide in lab experiments include its ease of synthesis, relatively low cost, and potential applications in various scientific research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of 2-bromo-N-(1-ethylpropyl)benzamide. Firstly, further studies are needed to fully elucidate the mechanism of action of this compound. Additionally, more studies are needed to explore the potential applications of this compound in drug discovery and development. Finally, the potential toxicity of this compound needs to be further evaluated to ensure its safety for use in scientific research.
Conclusion
In conclusion, 2-bromo-N-(1-ethylpropyl)benzamide is a chemical compound that has shown potential applications in various scientific research fields. This compound has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. While the mechanism of action of this compound is not fully understood, it has been shown to exhibit various biochemical and physiological effects. The advantages of using this compound in lab experiments include its ease of synthesis and potential applications in various scientific research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully elucidate its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(1-ethylpropyl)benzamide can be achieved through various methods, including the reaction of 2-bromobenzoyl chloride with 1-ethylpropylamine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound as a white solid with a melting point of 82-84°C.
Propriétés
IUPAC Name |
2-bromo-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9(4-2)14-12(15)10-7-5-6-8-11(10)13/h5-9H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLDEPOJCCSZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pentan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)


![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)



![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)

